Boc-(R)-alpha-benzyl-proline

Vue d'ensemble

Description

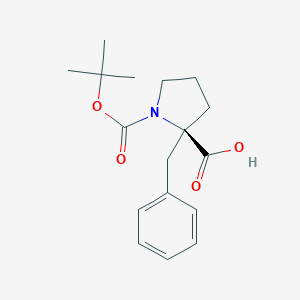

Boc-®-alpha-benzyl-proline is a derivative of the amino acid proline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a benzyl group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild acidic conditions.

Applications De Recherche Scientifique

Boc-®-alpha-benzyl-proline is widely used in scientific research, particularly in the following areas:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.

Industry: In the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

Target of Action

Boc-®-alpha-benzyl-proline, also known as ®-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound that primarily targets amino groups in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various compounds .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves the formation of Boc-protected amines and amino acids, which are stable towards most nucleophiles and bases . The Boc group is selectively added to the amino group, blocking its reactivity and allowing for selective reactions to occur elsewhere in the molecule .

Biochemical Pathways

This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The boc group is known to be stable under various conditions, which could potentially influence the adme (absorption, distribution, metabolism, and excretion) properties of the compound .

Result of Action

The primary result of the action of Boc-®-alpha-benzyl-proline is the protection of amino groups in organic synthesis. This protection allows for selective reactions to occur elsewhere in the molecule, facilitating the synthesis of complex organic compounds .

Action Environment

The action of Boc-®-alpha-benzyl-proline can be influenced by various environmental factors. For instance, the Boc group can be added to amines under aqueous conditions, suggesting that the presence of water is crucial for this reaction . Additionally, the reaction requires a base such as sodium hydroxide . The stability of the Boc group under various conditions also suggests that it can function effectively in a wide range of environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-benzyl-proline typically involves the protection of the amino group of ®-alpha-benzyl-proline with a tert-butoxycarbonyl group. This can be achieved by reacting ®-alpha-benzyl-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(R)−α−benzyl−proline+Boc2O→Boc−(R)−α−benzyl−proline

Industrial Production Methods

In an industrial setting, the production of Boc-®-alpha-benzyl-proline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-®-alpha-benzyl-proline can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions, such as treatment with trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole (HOBt).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

Deprotection: ®-alpha-benzyl-proline.

Coupling Reactions: Peptides containing Boc-®-alpha-benzyl-proline.

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Toluene.

Comparaison Avec Des Composés Similaires

Boc-®-alpha-benzyl-proline can be compared with other Boc-protected amino acids, such as Boc-proline and Boc-phenylalanine. The unique feature of Boc-®-alpha-benzyl-proline is the presence of the benzyl group, which can influence the compound’s reactivity and interactions in peptide synthesis. Similar compounds include:

- Boc-proline

- Boc-phenylalanine

- Boc-leucine

These compounds share the common feature of having a Boc-protected amino group, but differ in their side chains, which can affect their chemical properties and applications.

Activité Biologique

Boc-(R)-alpha-benzyl-proline, also known as (R)-N-Boc-benzylproline, is a protected amino acid derivative that plays a significant role in organic synthesis, particularly in the design and synthesis of bioactive compounds. This compound is notable for its unique structural features, including a bulky benzyl group and a rigid proline ring, which contribute to its biological activity and utility in various chemical applications.

Structural Characteristics

This compound is characterized by the following structural components:

- Boc Group : A tert-butyloxycarbonyl protecting group that allows selective modification of the amino group.

- Benzyl Group : Attached to the alpha carbon, this group influences the steric and electronic properties of the molecule.

- Proline Ring : The cyclic structure of proline adds rigidity and conformational constraints to peptides synthesized from this compound.

The molecular formula of this compound is , with a melting point of 146°C and a density of 1.193 g/cm³ .

Biological Applications

This compound has been extensively studied for its role as a building block in peptide synthesis and its potential therapeutic applications. Key areas of research include:

- Asymmetric Synthesis : It serves as a chiral auxiliary in asymmetric reactions, such as aldol reactions and hydrogenation of ketones, facilitating the formation of chiral centers in organic compounds .

- Peptidomimetics : The compound is utilized in the design of peptidomimetics, which are synthetic molecules that mimic natural peptides. The incorporation of this compound can introduce specific turns or bends in peptide chains, influencing their biological activity .

- Therapeutic Potential : Derivatives of this compound have been investigated for their interactions with enzymes and receptors, indicating potential roles in drug design .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

- Synthesis of Peptides with Enhanced Activity : Research has demonstrated that peptides synthesized using this compound exhibit improved stability and bioactivity. For instance, modifications on the benzyl group can significantly affect binding interactions with biological targets .

- Antimicrobial Activity : While this compound itself may not exhibit direct antimicrobial properties, its derivatives have been studied for potential use as antimicrobial agents due to their ability to interact with bacterial membranes .

- Inhibition Studies : In a study focusing on pancreatic lipase inhibitors, derivatives containing proline were shown to enhance anti-lipase activity, suggesting that this compound could be a lead compound for developing obesity-related therapeutics .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Boc-(S)-alpha-benzyl-proline | Similar structure but different stereochemistry | Used in peptide synthesis |

| Boc-(R)-alpha-(2-fluoro-benzyl)-proline | Fluorinated benzyl group | Enhanced pharmacokinetic properties |

| Boc-L-proline | No benzyl substitution | Commonly used but less sterically hindered |

Propriétés

IUPAC Name |

(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUNPRGYFCIXSM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375939 | |

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-60-2 | |

| Record name | Boc-(R)-alpha-benzyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.